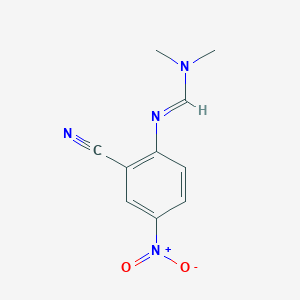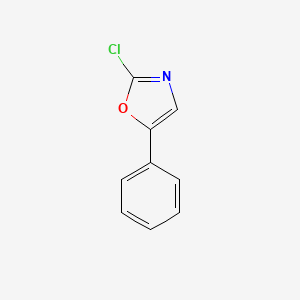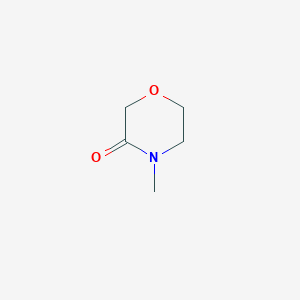
4-(Trimethylsilylethynyl)benzylalkohol
Übersicht
Beschreibung
4-(Trimethylsilylethynyl)benzyl alcohol is a versatile organic compound characterized by its unique structure, which includes a benzyl alcohol moiety and a trimethylsilylethynyl group
Synthetic Routes and Reaction Conditions:
Sonogashira Coupling Reaction: One common method to synthesize 4-(Trimethylsilylethynyl)benzyl alcohol involves the Sonogashira coupling reaction between 4-bromobenzyl alcohol and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Hydroboration-Oxidation: Another approach is the hydroboration-oxidation of 4-(trimethylsilylethynyl)benzaldehyde, followed by reduction to the corresponding alcohol.
Industrial Production Methods: The industrial production of 4-(Trimethylsilylethynyl)benzyl alcohol typically involves scaling up the Sonogashira coupling reaction, optimizing reaction conditions to achieve high yields, and ensuring the purity of the final product through various purification techniques.
Types of Reactions:
Oxidation: 4-(Trimethylsilylethynyl)benzyl alcohol can be oxidized to 4-(trimethylsilylethynyl)benzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 4-(trimethylsilylethynyl)benzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the trimethylsilylethynyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, ether, 0°C to room temperature.
Substitution: Various nucleophiles, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: 4-(Trimethylsilylethynyl)benzaldehyde.
Reduction: 4-(Trimethylsilylethynyl)benzylamine.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Trimethylsilylethynyl)benzyl alcohol finds applications in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-(Trimethylsilylethynyl)benzyl alcohol exerts its effects depends on its specific application. For example, in biochemical assays, it may act as a competitive inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes that interact with the compound, leading to inhibition or activation of biochemical pathways.
Pathways: Various metabolic and signaling pathways influenced by the compound's presence.
Vergleich Mit ähnlichen Verbindungen
4-(Trimethylsilylethynyl)benzyl alcohol is unique due to its trimethylsilylethynyl group, which imparts distinct chemical properties compared to other benzyl alcohols. Similar compounds include:
4-(Trimethylsilylethynyl)benzaldehyde: Similar structure but with an aldehyde group instead of an alcohol.
4-(Trimethylsilylethynyl)benzylamine: Similar structure but with an amine group instead of an alcohol.
Eigenschaften
IUPAC Name |
[4-(2-trimethylsilylethynyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7,13H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNXRSFSSANBSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459786 | |
| Record name | 4-(Trimethylsilylethynyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
275386-60-2 | |
| Record name | 4-(Trimethylsilylethynyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










rhodium(I) tetrafluoroborate](/img/structure/B1589652.png)


![2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B1589660.png)
